3-iso-Butoxy-4-methoxyphenethyl alcohol
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Overview
Description
3-iso-Butoxy-4-methoxyphenethyl alcohol is an organic compound with the molecular formula C13H20O3 and a molecular weight of 224.3 g/mol . It is also known by its IUPAC name, 2-(3-isobutoxy-4-methoxyphenyl)ethanol . This compound is characterized by the presence of both an isobutoxy and a methoxy group attached to a phenethyl alcohol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iso-Butoxy-4-methoxyphenethyl alcohol typically involves the reaction of 4-methoxyphenethyl alcohol with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar synthetic routes as described above, with optimization for large-scale production, including the use of continuous flow reactors and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-iso-Butoxy-4-methoxyphenethyl alcohol can undergo various chemical reactions, including:
Substitution: The methoxy and isobutoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: 3-iso-Butoxy-4-methoxybenzaldehyde or 3-iso-Butoxy-4-methoxybenzoic acid.
Reduction: 3-iso-Butoxy-4-methoxyphenethyl alkane.
Substitution: Various substituted phenethyl alcohol derivatives.
Scientific Research Applications
3-iso-Butoxy-4-methoxyphenethyl alcohol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-iso-Butoxy-4-methoxyphenethyl alcohol involves its interaction with various molecular targets. The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. It may also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethyl alcohol: Lacks the isobutoxy group, making it less hydrophobic.
3-iso-Butoxy-4-methylphenethyl alcohol: Similar structure but with a methyl group instead of a methoxy group, affecting its reactivity and solubility.
Uniqueness
3-iso-Butoxy-4-methoxyphenethyl alcohol is unique due to the presence of both isobutoxy and methoxy groups, which confer distinct chemical properties such as increased hydrophobicity and specific reactivity patterns .
Properties
Molecular Formula |
C13H20O3 |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-[4-methoxy-3-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C13H20O3/c1-10(2)9-16-13-8-11(6-7-14)4-5-12(13)15-3/h4-5,8,10,14H,6-7,9H2,1-3H3 |
InChI Key |
BYNSRDCFLMTQJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)CCO)OC |
Origin of Product |
United States |
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